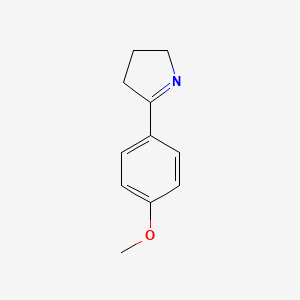

5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRMHGPJEAUGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453383 | |

| Record name | 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22217-80-7 | |

| Record name | 2-(4-Methoxyphenyl)-1-pyrroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22217-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole

Abstract: this compound, a prominent member of the 2-aryl-1-pyrroline class of cyclic imines, represents a cornerstone scaffold in contemporary medicinal chemistry and synthetic organic chemistry.[1] Its unique structural amalgamation of a reactive imine functionality within a five-membered ring, coupled with the electron-donating methoxy-substituted aryl group, imparts a rich and versatile chemical profile. This guide provides an in-depth exploration of its synthesis, core chemical properties, reactivity, and applications, with a focus on its utility for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its reactivity and present validated protocols for its synthesis and functionalization, establishing a framework for its effective utilization in the laboratory.

Molecular Structure and Physicochemical Properties

This compound is characterized by a dihydropyrrole ring system where the C5 carbon, which is part of the imine (C=N) double bond, is substituted with a 4-methoxyphenyl group. This structure is fundamentally a cyclic Schiff base. The endocyclic double bond confers planarity to that portion of the ring, while the C3 and C4 carbons remain sp³ hybridized. The lone pair of electrons on the nitrogen atom is localized and contributes to its basicity and nucleophilicity upon reduction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22217-80-7 | [2] |

| Molecular Formula | C₁₁H₁₃NO | [2] |

| Molecular Weight | 175.23 g/mol | [2] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NCCC2 | N/A |

| Class | Cyclic Imine / 1-Pyrroline | [3] |

Synthesis Strategies

The synthesis of 2-aryl-1-pyrrolines, including the title compound, can be achieved through several robust methodologies. A highly effective and convergent approach involves the hydrogenative cyclization of a γ-nitro ketone precursor.[4][5] This multi-component strategy offers flexibility and efficiency, starting from readily available ketones, aldehydes, and nitroalkanes.

The general workflow for this synthesis is depicted below. The initial steps involve an Aldol condensation followed by a Michael addition to construct the γ-nitro ketone backbone. The key final step is a nickel-catalyzed hydrogenation which simultaneously reduces the nitro group to an amine and facilitates intramolecular cyclization via condensation with the ketone, yielding the dihydropyrrole product.[4]

Caption: General workflow for the synthesis of 2-aryl-1-pyrrolines.

Experimental Protocol: Four-Component Synthesis of this compound[4]

This protocol is adapted from established procedures for the synthesis of substituted 3,4-dihydro-2H-pyrroles.[4][5]

-

Synthesis of the γ-Nitro Ketone Precursor:

-

To a solution of 4-methoxybenzaldehyde (1.0 eq) and nitroethane (1.2 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).

-

Stir the mixture at room temperature until the formation of the Michael adduct is complete (monitored by TLC).

-

To the resulting mixture, add acetone (1.5 eq) and a stronger base (e.g., DBU) and stir at room temperature to facilitate the condensation.

-

Upon completion, neutralize the reaction, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude γ-nitro ketone by column chromatography.

-

-

Hydrogenative Cyclization:

-

In a high-pressure reactor, combine the purified γ-nitro ketone (1.0 eq), a nickel-based catalyst (e.g., Ni/SiO₂, 4 mol%), and a solvent such as acetonitrile.[4]

-

Seal the reactor, purge with hydrogen gas, and then pressurize to 20 bar H₂.

-

Heat the reaction mixture to 120 °C and stir for 20 hours.

-

After cooling to room temperature, carefully vent the reactor and filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved via column chromatography or distillation.

-

Predicted Spectroscopic Signatures

While a dedicated experimental spectrum from a public repository is not available for this specific compound[2], its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Signature |

| ¹H NMR | δ 7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the pyrroline ring. δ 6.9-7.0 ppm (d, 2H): Aromatic protons meta to the pyrroline ring. δ 4.0-4.2 ppm (t, 2H): Methylene protons at C2 (adjacent to N). δ 3.8-3.9 ppm (s, 3H): Methoxy (–OCH₃) protons. δ 3.0-3.2 ppm (t, 2H): Methylene protons at C4. δ 2.0-2.2 ppm (quintet, 2H): Methylene protons at C3. |

| ¹³C NMR | δ ~170-175 ppm: Imine carbon (C5). δ ~160-165 ppm: Aromatic carbon attached to OCH₃. δ ~128-130 ppm: Aromatic CH carbons. δ ~114 ppm: Aromatic CH carbons. δ ~55 ppm: Methoxy (–OCH₃) carbon. δ ~50-55 ppm: C2 methylene carbon. δ ~35-40 ppm: C4 methylene carbon. δ ~20-25 ppm: C3 methylene carbon. |

| IR Spectroscopy | ~1640-1660 cm⁻¹: Strong C=N stretch (characteristic of imines). ~3000-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2950 cm⁻¹: Aliphatic C-H stretch. ~1600, ~1510 cm⁻¹: Aromatic C=C stretches. ~1250 cm⁻¹: Aryl-O stretch (for the methoxy group). |

| Mass Spec (EI) | M⁺ at m/z 175: Molecular ion peak. m/z 134: Fragment corresponding to the loss of the C₃H₅N portion. m/z 108: Fragment corresponding to the 4-methoxyphenyl cation. |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the imine carbon (C5). This C=N double bond is polarized, rendering the carbon atom susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition

The addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), is a primary method for functionalizing the C5 position.[3] This reaction transforms the cyclic imine into a substituted pyrrolidine, a valuable scaffold in many biologically active molecules.[6] The reaction proceeds via the attack of the nucleophilic carbon of the organometallic reagent on the electrophilic imine carbon. Subsequent aqueous workup protonates the resulting nitrogen anion to yield the final α-substituted amine.[7]

For less reactive nucleophiles, the addition can be significantly enhanced by the use of a Lewis acid (e.g., BF₃·OEt₂, TMSOTf).[3] The Lewis acid coordinates to the imine nitrogen, increasing the electrophilicity of the imine carbon and facilitating the nucleophilic attack.

Caption: Lewis acid-promoted addition of a Grignard reagent.

Reduction to Pyrrolidine

The imine functionality can be readily reduced to the corresponding secondary amine, yielding 2-(4-methoxyphenyl)pyrrolidine. This transformation is typically accomplished using hydride reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction is a key step for accessing the saturated pyrrolidine core, which is prevalent in numerous pharmaceuticals.

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to the pharmaceutical industry due to its versatility as a synthetic intermediate.[1] Pyrrole, pyrroline, and pyrrolidine cores are found in a vast array of biologically active compounds, exhibiting activities such as anti-inflammatory, anticancer, antibacterial, and antiviral properties.[8][9][10]

The true value of this compound lies in its role as a building block. Through the reactivity described above, the core structure can be elaborated into diverse libraries of compounds for high-throughput screening. For instance, nucleophilic addition at C5 allows for the introduction of various substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ijpsr.info [ijpsr.info]

- 9. pharaohacademy.com [pharaohacademy.com]

- 10. Biological and Molecular Chemistry - Articles List [biolmolchem.com]

5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole CAS number 22217-80-7

An In-Depth Technical Guide to 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with this compound (CAS Number: 22217-80-7). This guide moves beyond a simple recitation of facts to provide a deeper understanding of the compound's synthesis, reactivity, and application, grounded in mechanistic causality and practical experimental insights.

Core Compound Overview and Strategic Importance

This compound is a five-membered cyclic imine, also known as a Δ¹-pyrroline. The structure is characterized by a dihydropyrrole ring substituted at the 5-position with a 4-methoxyphenyl group. This particular arrangement of atoms confers significant utility upon the molecule as a synthetic intermediate in medicinal chemistry.

The strategic importance of this scaffold lies in two key features:

-

The Iminium Moiety: The endocyclic carbon-nitrogen double bond is a versatile functional handle. It is readily susceptible to nucleophilic attack and, most importantly, reduction to the corresponding saturated pyrrolidine ring system.

-

The Aryl Substituent: The 4-methoxyphenyl group provides a structural and electronic bias, influencing the molecule's reactivity and serving as a foundational element for building analogues of biologically active compounds, particularly those targeting the central nervous system.

Pyrrolidine-containing structures are prevalent in a wide array of pharmaceuticals and natural products, valued for their ability to confer desirable pharmacokinetic properties and engage in specific binding interactions with biological targets.[1] Therefore, this compound is not merely a chemical but a key building block for accessing this privileged chemical space.

Physicochemical and Structural Data

A precise understanding of a compound's physical properties is the bedrock of reliable and reproducible experimentation. All handling, reaction setup, and purification strategies depend on this data.

| Property | Value | Source(s) |

| CAS Number | 22217-80-7 | [2] |

| Molecular Formula | C₁₁H₁₃NO | [3] |

| Molecular Weight | 175.23 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-(4-methoxyphenyl)-4,5-dihydro-3H-pyrrole | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Note: Experimental data such as melting point, boiling point, and detailed spectral analyses are not consistently reported in publicly available databases. Researchers are advised to characterize the material upon receipt or synthesis to confirm identity and purity.[2]

Synthesis: Mechanistic Principles and Protocol

The synthesis of 3,4-dihydro-2H-pyrroles is well-established, most commonly proceeding through the intramolecular cyclization of γ-amino ketones.[4] This transformation relies on the nucleophilic character of the primary amine attacking the electrophilic carbonyl carbon, followed by dehydration to form the cyclic imine.

Conceptual Synthesis Workflow

A robust and logical synthetic pathway originates from a suitable precursor, such as an azidobutyrophenone, which can be reduced in situ to the key γ-amino ketone intermediate.

Caption: Conceptual workflow for the synthesis of the title compound.

Field-Proven Synthetic Protocol

This protocol is based on the well-understood principle of reductive cyclization. The initial azide serves as a stable precursor to the reactive primary amine, which, once formed, spontaneously cyclizes.

Objective: To synthesize this compound from a suitable precursor.

Methodology:

-

Precursor Synthesis: Synthesize p-methoxyazidobutyrophenone (1) following established literature methods.

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the azide precursor (1 equiv.) in a suitable solvent such as methanol.

-

Hydrogen Atom Source: For a light-mediated reaction, introduce a hydrogen atom donor like tris(trimethylsilyl)silane (TTMSS).[4] Alternatively, for a more traditional approach, catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst can be employed.

-

Reaction Initiation & Monitoring:

-

For the photochemical route, irradiate the solution with an appropriate wavelength of light.[4]

-

For catalytic hydrogenation, pressurize the vessel with hydrogen gas.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material.

-

-

Work-up and Isolation:

-

Upon completion, filter the reaction mixture (if a heterogeneous catalyst like Pd/C was used) through a pad of celite.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude amine intermediate will cyclize and dehydrate, often spontaneously or upon gentle heating, to yield the target pyrroline.[4]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality and Self-Validation:

-

Why an azide precursor? Alkyl azides are excellent, stable precursors for primary amines. Their reduction is clean, releasing nitrogen gas as the only byproduct, which simplifies purification.

-

Why does it cyclize? The formation of a five-membered ring is entropically and enthalpically favorable. The proximity of the nucleophilic amine to the electrophilic ketone in the 1,4-relationship ensures that the intramolecular reaction is highly efficient. The final dehydration step is driven by the formation of a stable, conjugated imine system.

Core Applications in Drug Development

The primary value of this compound is as a synthetic intermediate. Its transformation into the corresponding pyrrolidine unlocks access to a vast chemical space relevant to neuropharmacology and other therapeutic areas.

Key Transformation: Reduction to 2-(4-Methoxyphenyl)pyrrolidine

The reduction of the cyclic imine to a saturated secondary amine is the most critical and widely used transformation of this compound.

Caption: Application pathway from the core compound to therapeutic research.

Experimental Protocol: Imine Reduction

Objective: To reduce this compound to 2-(4-Methoxyphenyl)pyrrolidine.

Methodology:

-

Reaction Setup: To a round-bottom flask, add this compound (1 equiv.) and dissolve it in a protic solvent like methanol or ethanol. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 to 2.0 equiv.) portion-wise to the stirred solution. The portion-wise addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the disappearance of the starting material by TLC. The imine starting material and the amine product will have significantly different polarities.

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of water or dilute aqueous HCl at 0 °C until gas evolution ceases.

-

Work-up:

-

Adjust the pH of the solution to be basic (pH > 10) with aqueous NaOH to ensure the product is in its free-base form.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude 2-(4-methoxyphenyl)pyrrolidine can be purified by column chromatography or distillation if necessary.

Causality and Self-Validation:

-

Why NaBH₄? Sodium borohydride is a mild, selective, and inexpensive reducing agent. It is highly effective for reducing imines and ketones but will not reduce other sensitive functional groups that might be present in more complex derivatives. Its ease of handling makes it a workhorse reagent in academic and industrial labs.

-

Why a protic solvent? Methanol or ethanol act as a proton source, which is necessary for the mechanism of borohydride reduction.

-

Why basic work-up? The final product is a secondary amine, which is basic. To extract it efficiently into an organic solvent, it must be deprotonated (free-based) by making the aqueous solution alkaline.

Safety and Handling

Professionals handling this compound must adhere to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat at all times.

-

Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before use for comprehensive safety and disposal information.

Conclusion

This compound is a strategically valuable intermediate in synthetic and medicinal chemistry. Its true potential is realized through its conversion to the corresponding pyrrolidine scaffold, providing a reliable entry point to a class of compounds with proven biological relevance. The protocols and mechanistic insights provided in this guide are designed to empower researchers to utilize this compound effectively and safely in their drug discovery and development endeavors.

References

-

ResearchGate. (n.d.). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Retrieved from [Link]

-

ChemicalRegister.com. (n.d.). This compound Suppliers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[5][6]-thiazepin-3(2H). Retrieved from [Link]

-

NSF Public Access Repository. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Retrieved from [Link]

-

PubMed. (2021). Diastereoselective Synthesis of Functionalized 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters: One-Pot Approach Using Commercially Available Compounds and Benign Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. Retrieved from [Link]

-

MDPI. (n.d.). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Diastereoselective Synthesis of Functionalized 5‐Amino‐3,4‐Dihydro‐2H‐Pyrrole‐2‐Carboxylic Acid Esters: One‐Pot Approach Using Commercially Available Compounds and Benign Solvents. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-2-(4-methoxyphenyl)-3,4-dihydropyrrole. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Retrieved from [Link]

-

OECD Existing Chemicals Database. (n.d.). 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. Retrieved from [Link]

-

ACS Publications. (n.d.). Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally active, nonulcerogenic antiinflammatory agents. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole

Abstract

This compound is a heterocyclic compound recognized for its potential as a versatile building block in medicinal chemistry and organic synthesis.[1] As a member of the 2-aryl-1-pyrroline class, this scaffold is a key intermediate in the synthesis of potentially bioactive molecules, including pyrroloisoquinoline antidepressants and various alkaloids.[2] This guide provides a comprehensive overview of its core physicochemical properties, proposed methodologies for its synthesis and characterization, and a discussion of its potential applications in drug development. Notably, publicly available experimental data for this specific compound is scarce; a prominent supplier explicitly states that analytical data is not collected, and the buyer assumes responsibility for confirming the product's identity and purity.[3] Therefore, this document is structured as a practical, field-proven guide for researchers, emphasizing the experimental validation required to confidently utilize this compound in a research and development setting.

Molecular Identity and Core Properties

The foundational step in utilizing any chemical compound is to establish its fundamental identity. The structural and chemical identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 22217-80-7 | [3] |

| Molecular Formula | C₁₁H₁₃NO | [3] |

| Molecular Weight | 175.23 g/mol | N/A |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NCCC2 | N/A |

Physicochemical Properties: A Framework for Analysis

Due to the lack of published experimental data, this section outlines the key physicochemical properties that must be determined to qualify this compound for drug discovery applications. Understanding these parameters is critical as they directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Significance in Drug Development | Proposed Experimental Method |

| Melting Point (°C) | A primary indicator of purity and stability. A sharp melting point range suggests high purity. | Capillary Melting Point Apparatus |

| Solubility | Crucial for formulation and bioavailability. Measured in aqueous buffers (e.g., PBS pH 7.4) and organic solvents (e.g., DMSO, Ethanol). | Shake-flask method followed by HPLC or UV-Vis quantification. |

| pKa | Predicts the ionization state at physiological pH, which affects solubility, permeability, and target binding. | Potentiometric titration or UV-Vis spectroscopy. |

| LogP / LogD | Measures lipophilicity, which influences membrane permeability and metabolic stability. LogD is pH-dependent. | Shake-flask method (octanol/water) or validated HPLC methods. |

Synthesis and Characterization: A Practical Workflow

Given the compound's status as a research chemical without extensive documentation, a robust and verifiable synthetic and analytical workflow is paramount.[3]

Proposed Synthetic Pathway

A reliable method for preparing 2-aryl-1-pyrrolines involves a two-step process adapted from methodologies used for analogous compounds like 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole.[2] The proposed pathway involves the acylation of N-vinylpyrrolidin-2-one with a 4-methoxybenzoylating agent, followed by acid-catalyzed hydrolysis and cyclization.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a proposed methodology and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

-

Step 1: Acylation.

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 eq.) as a 60% dispersion in mineral oil.

-

Wash the NaH with dry hexane and suspend it in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add N-vinylpyrrolidin-2-one (1.0 eq.) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction back to 0 °C and add a solution of 4-methoxybenzoyl chloride (1.1 eq.) in anhydrous THF dropwise.

-

Allow the reaction to proceed at room temperature overnight. Monitor completion by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

-

-

Step 2: Acid-Catalyzed Hydrolysis and Cyclization.

-

Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., dioxane or ethanol).

-

Add aqueous hydrochloric acid (e.g., 3M HCl) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

-

Protocols for Structural Verification and Purity Analysis

The following protocols are essential for confirming the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure by analyzing the local magnetic fields around atomic nuclei.

-

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 300 MHz or higher spectrometer.

-

Expected ¹H NMR Signals: Look for characteristic signals corresponding to the aromatic protons of the methoxyphenyl group (typically in the δ 6.8-7.8 ppm range), the methoxy group singlet (around δ 3.8 ppm), and the aliphatic protons of the dihydro-pyrrole ring.

-

Expected ¹³C NMR Signals: Identify carbons of the aromatic ring, the methoxy carbon, the imine carbon (C=N, highly deshielded), and the aliphatic carbons.

-

2. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and elemental formula.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.

-

Confirm the presence of the [M+H]⁺ ion corresponding to the exact mass of C₁₁H₁₄NO⁺.

-

3. Infrared (IR) Spectroscopy

-

Purpose: To identify characteristic functional groups.

-

Protocol:

4. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the final compound.

-

Protocol:

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject onto a C18 reverse-phase column.

-

Use a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA or formic acid).

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Purity is calculated based on the relative peak area of the main product. A purity of >95% is typically required for biological screening.

-

Potential Applications in Drug Discovery

The this compound scaffold is a valuable starting point for library synthesis in drug discovery programs. The pyrrole nucleus and its derivatives are known to exhibit a wide range of biological activities.[6][7]

Caption: Potential therapeutic applications derived from the core scaffold.

-

Anti-inflammatory Activity: Related compounds such as 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile have been investigated for their anti-inflammatory properties, suggesting the methoxyphenyl-pyrrole combination is a promising pharmacophore.[8]

-

Anticancer Research: Pyrrole derivatives are recognized for their potential as tyrosine kinase inhibitors, which are crucial targets in oncology.[6] The scaffold provides a stable aromatic system for modification to enhance binding to ATP-binding sites of kinases.

-

Central Nervous System (CNS) Applications: As an intermediate for pyrroloisoquinoline antidepressants, this compound is directly relevant to the development of novel treatments for neurological disorders.[2]

-

Antibacterial Agents: The heteroaromatic structure of pyrroles allows for interaction with bacterial DNA and protein targets, making them potential scaffolds for new antibiotics.[6]

Conclusion

This compound stands as a promising yet underexplored chemical entity with significant potential in drug discovery and development. The scarcity of publicly available data necessitates a rigorous, in-house validation approach by any research team intending to use it. This guide provides the essential scientific framework for its synthesis, comprehensive physicochemical characterization, and purity assessment. By following these self-validating protocols, researchers can confidently generate high-quality material and unlock the potential of this versatile scaffold for developing next-generation therapeutics.

References

-

ChemBK. (2024, April 9). 5-METHOXY-3,4-DIHYDRO-2H-PYRROLE. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. Retrieved from [Link]

-

ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

-

International Journal of Advances in Engineering and Management (IJAEM). (2025, October 8). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Retrieved from [Link]

-

MDPI. (2023). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pyrrole. PubChem. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. Retrieved from [Link]

-

Chemsrc. (2025, August 24). 5-METHOXY-3,4-DIHYDRO-2H-PYRROLE. Retrieved from [Link]

-

MDPI. (2018). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Retrieved from [Link]

-

International Journal of Pharma Sciences and Research (IJPSR). (2013, March 3). A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

National Institutes of Health. (2015, January 15). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. Retrieved from [Link]

-

The Pherobase. (n.d.). The Pherobase NMR: 3,4-Dihydro-2H-pyrrole. Retrieved from [Link]

-

Eburon Organics. (n.d.). This compound, 99%+ (GC), C11H13NO, 100 mg. Retrieved from [Link]

-

OECD Existing Chemicals Database. (n.d.). 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. Retrieved from [Link]

-

National Institutes of Health. (1972, December). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. PubMed. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2H,5H-Pyrano[3,2-c][1]benzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl-. Retrieved from [Link]

-

National Institutes of Health. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 5264-35-7| Chemical Name : 5-Methoxy-3,4-dihydro-2H-pyrrole. Retrieved from [Link]

-

Ark Pharma Scientific Limited. (n.d.). 5-Methoxy-3,4-dihydro-2H-pyrrole. Retrieved from [Link]

-

ResearchGate. (2022, July). Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. acgpubs.org [acgpubs.org]

- 5. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol | MDPI [mdpi.com]

- 6. ijaem.net [ijaem.net]

- 7. ijpsr.info [ijpsr.info]

- 8. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational possibilities of 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole, a heterocyclic compound of interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related analogs and theoretical principles to offer expert insights into its structural characteristics. The guide explores the interplay between the dihydropyrrole ring's puckering and the rotational freedom of the 4-methoxyphenyl substituent, which are critical determinants of its biological activity. Methodologies for experimental and computational conformational analysis are detailed to provide a framework for future studies.

Introduction: The Significance of the 1-Pyrroline Scaffold

The 3,4-dihydro-2H-pyrrole, also known as the 1-pyrroline ring system, is a privileged scaffold in numerous natural products and synthetic pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, making them attractive targets in drug discovery. The substituent at the 5-position of the 1-pyrroline ring plays a crucial role in defining the molecule's interaction with biological targets. The incorporation of a 4-methoxyphenyl group introduces specific steric and electronic properties that can significantly influence the molecule's overall shape and, consequently, its biological function. Understanding the three-dimensional structure and conformational dynamics of this compound is therefore essential for rational drug design and development.

Molecular Structure: A Hybrid of Rigidity and Flexibility

The molecular architecture of this compound consists of two key components: the five-membered 1-pyrroline ring and the 4-methoxyphenyl substituent.

-

The 1-Pyrroline Ring: This partially saturated heterocycle contains an endocyclic imine bond (C=N), which imparts a degree of rigidity to that part of the ring. The adjacent saturated carbon atoms (C3 and C4) introduce conformational flexibility.

-

The 4-Methoxyphenyl Group: This aromatic substituent is connected to the C5 carbon of the pyrroline ring. The methoxy group (-OCH3) is an electron-donating group that can influence the electronic properties of the phenyl ring and potentially engage in specific interactions with biological targets. The rotational freedom around the C5-phenyl bond and the phenyl-oxygen bond adds to the molecule's conformational landscape.

Conformational Analysis: Unraveling the 3D Landscape

The overall shape of this compound is determined by the conformation of the pyrroline ring and the orientation of the 4-methoxyphenyl substituent.

Pyrroline Ring Pucker

The five-membered dihydropyrrole ring is not necessarily planar. It can adopt several non-planar conformations to relieve ring strain. The most common conformations are the envelope (or twist) and the planar forms. In an envelope conformation, one atom is out of the plane of the other four. The pyrrolidine ring, a related saturated five-membered ring, is known to exhibit two primary pucker modes: Cγ-exo and Cγ-endo envelope conformers.[1] The choice between these conformations is influenced by the nature and position of substituents.[1] For 5-substituted prolines, steric repulsions are a primary factor in determining the ring pucker.[2]

In the case of 5-aryl-1-pyrrolines, there is a tendency towards a more planar conformation of the pyrroline ring. This is likely due to the electronic conjugation between the C=N double bond of the pyrroline ring and the aromatic system of the phenyl group.

Orientation of the 4-Methoxyphenyl Group

The spatial arrangement of the 4-methoxyphenyl group relative to the pyrroline ring is defined by the torsion angle around the C5-C(aryl) bond. The rotation around this bond is likely to have a relatively low energy barrier, allowing the molecule to adopt various rotational isomers (rotamers). The preferred orientation will be a balance between maximizing conjugation and minimizing steric hindrance with the pyrroline ring.

Experimental Determination of Conformation

Elucidating the precise conformation of this compound requires experimental techniques that can provide atomic-level structural information.

Single-Crystal X-ray Diffraction

Table 1: Crystallographic Data for Structurally Related Compounds

| Compound | Pyrroline/Pyrazole Ring Conformation | Dihedral Angle between Rings | Reference |

| 5-(4-methoxyphenyl)-3-(4-toluenesulfonyl)-1H-pyrazole | Not a dihydropyrrole | - | [3] |

| 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole | Twisted | 4.40 (9)° and 86.22 (9)° | [4] |

Note: The available crystal structures are for pyrazole or dihydropyrazole derivatives, which have different ring systems than the target 1-pyrroline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution.

-

¹H NMR: The chemical shifts and coupling constants of the protons on the C3 and C4 carbons of the pyrroline ring can provide information about the ring's puckering. The relative spatial proximity of protons can be determined using Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY), which can help to establish the preferred orientation of the 4-methoxyphenyl group.

-

¹³C NMR: The chemical shifts of the carbon atoms provide complementary structural information.

Experimental Protocol: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Analyze the chemical shifts, integration, and coupling patterns of the signals corresponding to the pyrroline ring protons (at C3 and C4) and the aromatic and methoxy protons.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all unique carbon atoms.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the solution-state conformation and the relative orientation of the pyrroline and methoxyphenyl rings.

-

-

Data Interpretation: Analyze the coupling constants from the ¹H NMR spectrum to infer dihedral angles using the Karplus equation. Interpret the NOE cross-peaks to build a 3D model of the predominant solution conformation.

Diagram 1: Workflow for NMR-Based Conformational Analysis

Caption: A logical workflow for predicting stable molecular conformations using computational chemistry methods.

Conclusion

The molecular structure of this compound is characterized by a semi-flexible 1-pyrroline ring and a rotatable 4-methoxyphenyl substituent. Based on the analysis of related compounds, it is anticipated that the 1-pyrroline ring will adopt a conformation that is close to planar to maximize conjugation with the aromatic ring. The orientation of the 4-methoxyphenyl group will be governed by a balance of steric and electronic effects. A definitive understanding of the conformational preferences of this molecule, which is crucial for its application in drug development, will require a combination of the experimental and computational methods outlined in this guide.

References

-

Koskinen, A. M. P., Helaja, J., Kumpulainen, E. T. T., Koivisto, J., Mansikkamäki, H., & Rissanen, K. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6447–6453. [Link]

-

Verma, D., Kumar, A., & Kaur, N. (2020). Conformational landscape of substituted prolines. Biophysical Reviews, 12(1), 133–154. [Link]

-

ResearchGate. (n.d.). X‐ray crystal structure of 5‐(4‐methoxyphenyl)‐3‐(4‐toluenesulfonyl)‐1H‐pyrazole 8 j. Retrieved from [Link]

-

Arslan, H., Tozer, G., Büyükgüngör, O., & McKee, V. (2015). Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o1093. [Link]

Sources

- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its substituted dihydropyrrole scaffold is a key structural motif in various biologically active molecules. As with any compound intended for research or drug development, unambiguous confirmation of its chemical structure and purity is paramount. This guide provides a detailed overview of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this molecule. The focus is not only on the expected data but also on the underlying principles and experimental considerations that ensure data integrity and confident structural elucidation.

Mass Spectrometry (MS)

Principle and Application

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, Electrospray Ionization (ESI) is a common and effective soft ionization technique that allows for the determination of the molecular weight with high accuracy. In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion, which is then detected. This technique is crucial for confirming the molecular formula of the synthesized compound.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve a small amount of the compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution should be clear and free of particulate matter.

-

Instrument Setup:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: A high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurement.

-

Capillary Voltage: Typically set between 3-5 kV.

-

Nebulizing Gas: Nitrogen, with flow rate and temperature optimized for the specific instrument.

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum over a relevant m/z range (e.g., 50-500 Da).

Data Interpretation

The molecular formula for this compound is C₁₁H₁₃NO. The expected monoisotopic mass of the neutral molecule is 175.0997 g/mol . In positive ion mode ESI-MS, the most prominent peak should correspond to the protonated molecule, [M+H]⁺.

-

Expected m/z: 176.1075

The high-resolution mass spectrum should be examined to confirm that the observed m/z is within a few parts per million (ppm) of the theoretical value. Additionally, the fragmentation pattern can provide further structural information. While ESI is a soft ionization technique, some in-source fragmentation can occur.[2] For cyclic imines, fragmentation can involve the cleavage of the ring.[3][4]

Data Summary: Mass Spectrometry

| Ion | Theoretical m/z |

| [M+H]⁺ | 176.1075 |

Infrared (IR) Spectroscopy

Principle and Application

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of key structural features. For this compound, IR spectroscopy is used to confirm the presence of the imine (C=N), the aromatic ring, and the ether (C-O) linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.

-

Accessory: A single-reflection ATR accessory with a diamond or germanium crystal.

-

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted from the sample spectrum.

Data Interpretation

The IR spectrum of this compound will exhibit several characteristic absorption bands:

-

C=N Stretch: A moderate to strong absorption band is expected in the region of 1650-1550 cm⁻¹ corresponding to the stretching vibration of the imine double bond.[5]

-

Aromatic C=C Stretch: Multiple sharp bands of variable intensity will appear in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.

-

Aromatic C-H Stretch: These absorptions are typically observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: These bands will be present just below 3000 cm⁻¹.

-

C-O Stretch (Ether): Phenyl alkyl ethers show two strong absorbances.[6][7] An asymmetric stretch is expected around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[6][7][8]

Data Summary: Infrared Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | Aromatic C-H Stretch |

| ~3000-2850 | Aliphatic C-H Stretch |

| ~1610 | C=N Stretch (Imine) |

| ~1580, 1510, 1460 | Aromatic C=C Stretch |

| ~1250 | Asymmetric Ar-O-C Stretch |

| ~1030 | Symmetric Ar-O-C Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Application

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiment: A standard one-dimensional proton experiment.

-

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation

The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

-

Aromatic Protons: The methoxy group is an electron-donating group, which will affect the chemical shifts of the aromatic protons. The two protons ortho to the methoxy group will be magnetically equivalent, as will the two protons meta to the methoxy group. This will result in two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the methoxy group are expected to be more shielded and appear at a lower chemical shift (further upfield) than the protons ortho to the pyrroline ring.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around 3.8 ppm.[9]

-

Dihydropyrrole Protons: The three sets of methylene protons in the dihydropyrrole ring will likely show complex splitting patterns due to coupling with each other. The protons on the carbon adjacent to the imine nitrogen (C5) will be the most deshielded.

Data Summary: ¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.6 | d | 2H | Ar-H (ortho to pyrroline) |

| ~7.0-6.8 | d | 2H | Ar-H (ortho to -OCH₃) |

| ~4.0-3.8 | t | 2H | CH₂ (C2) |

| ~3.8 | s | 3H | OCH₃ |

| ~3.1-2.9 | t | 2H | CH₂ (C4) |

| ~2.1-1.9 | p | 2H | CH₂ (C3) |

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR, due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher).

-

Experiment: A standard proton-decoupled ¹³C experiment.

-

-

Data Acquisition: A longer acquisition time and/or a higher number of scans are necessary to obtain a good spectrum.

Data Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

-

Imine Carbon (C=N): This carbon is highly deshielded and will appear far downfield, typically in the range of 160-170 ppm.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, although some may overlap. The carbon attached to the oxygen (ipso-carbon) will be shifted downfield, as will the carbon attached to the pyrroline ring.

-

Methoxy Carbon (-OCH₃): This carbon will appear in the range of 55-60 ppm.[9]

-

Dihydropyrrole Carbons: The three aliphatic carbons of the pyrroline ring will appear in the upfield region of the spectrum.

Data Summary: ¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=N (C5) |

| ~160 | Ar-C (para to pyrroline, attached to OCH₃) |

| ~130 | Ar-C (ortho to pyrroline) |

| ~125 | Ar-C (ipso, attached to pyrroline) |

| ~114 | Ar-C (ortho to OCH₃) |

| ~55 | OCH₃ |

| ~50 | CH₂ (C2) |

| ~35 | CH₂ (C4) |

| ~22 | CH₂ (C3) |

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not based on a single piece of data but on the convergence of evidence from multiple spectroscopic techniques. The workflow below illustrates this integrated approach.

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

The comprehensive analysis of this compound using a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they form the cornerstone of chemical characterization in modern research and development.

References

-

ResearchGate. Fragmentation pathways of the cyclic imine ring under EI conditions. [Link]

-

ResearchGate. The FT-IR of synthesized imine compounds. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

YouTube. Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Chem-Impex. This compound. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. whitman.edu [whitman.edu]

- 5. researchgate.net [researchgate.net]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 8. m.youtube.com [m.youtube.com]

- 9. beilstein-journals.org [beilstein-journals.org]

A Technical Guide to the Biological Activity Screening of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole

Abstract

The confluence of a privileged heterocyclic scaffold and a biologically significant pharmacophore presents a compelling case for thorough investigation in drug discovery. This guide details a strategic, multi-tiered approach to the biological activity screening of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole. We move beyond mere procedural outlines to provide the underlying scientific rationale for each experimental choice, establishing a self-validating framework for analysis. The protocols herein cover foundational screenings for anticancer, antimicrobial, and antioxidant activities, designed to efficiently ascertain the therapeutic potential of this novel compound. This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to systematically evaluate the bio-activity of new chemical entities.

Introduction: Rationale for Screening

The compound this compound is a derivative of the pyrroline class of five-membered, nitrogen-containing heterocycles. The pyrrole and its reduced forms (pyrroline, pyrrolidine) are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse pharmacological properties.[1][2][3][4][5][6] Their structural versatility and ability to engage with various biological targets make them a cornerstone of modern drug design.[6]

Complementing the pyrroline core is the 4-methoxyphenyl substituent. The methoxyphenyl moiety is a well-established pharmacophore found in a multitude of bioactive molecules, particularly those with anticancer properties.[7][8][9][10][11] Its presence is known to influence cytotoxicity, often by participating in key interactions within enzyme active sites or by modulating the molecule's overall physicochemical properties.[9] The combination of these two structural motifs in a single molecule provides a strong rationale for a comprehensive biological evaluation.

This guide outlines a logical and efficient screening cascade designed to probe the compound's potential in three critical areas of therapeutic interest: oncology, infectious disease, and the mitigation of oxidative stress.

Integrated Screening Workflow

A phased approach is essential for the cost-effective and scientifically sound evaluation of a new chemical entity. The initial phase focuses on a broad assessment of cytotoxicity to determine general bioactivity and a safe concentration range for subsequent, more specific assays. Positive hits from this primary screen then trigger secondary evaluations for specific activities.

Caption: High-level workflow for biological activity screening.

Tier 1: Anticancer Activity Screening

Scientific Rationale

The pyrrole scaffold is integral to numerous anticancer agents, targeting key cellular processes like microtubule polymerization and protein kinase signaling.[1][5] The methoxyphenyl group, in particular, is a known feature of compounds that disrupt microtubule dynamics and induce programmed cell death (apoptosis).[7][8][12] Therefore, the primary hypothesis is that this compound may exhibit cytotoxic or cytostatic effects against cancer cells.

Initial In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability. Its principle relies on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells, which reduce the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. An alternative, the XTT assay, produces a water-soluble formazan, eliminating the need for a solubilization step.[13][14]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., HFF-1 normal human fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation and Interpretation

The results should be summarized to compare the compound's potency across different cell lines and its selectivity.

| Cell Line | Type | Hypothetical IC₅₀ (µM) | Selectivity Index (SI)¹ |

| MCF-7 | Breast Adenocarcinoma | 12.5 | 6.4 |

| HCT-116 | Colorectal Carcinoma | 25.2 | 3.2 |

| HFF-1 | Normal Fibroblast | 80.4 | - |

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

A promising result would be a low micromolar IC₅₀ value against cancer cell lines with a high selectivity index, suggesting the compound is more toxic to cancerous cells than normal cells.[3][15]

Potential Mechanism of Action: Apoptosis Induction

Should the compound demonstrate potent and selective cytotoxicity, a logical next step is to investigate the mechanism of cell death. Many methoxyphenyl-containing compounds exert their anticancer effects by inducing apoptosis.[7][8] This can occur through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, often culminating in the activation of caspase enzymes.[7]

Caption: A proposed extrinsic apoptosis pathway.

Tier 2: Antimicrobial Activity Screening

Scientific Rationale

Heterocyclic compounds are a cornerstone of antimicrobial drug discovery, with many approved drugs featuring such scaffolds.[16][17][18][19] The nitrogen atom and the overall electronic structure of the pyrroline ring can facilitate interactions with microbial enzymes or cell wall components.[19] Therefore, screening for activity against a panel of pathogenic bacteria and fungi is a prudent step.

Quantitative Assessment: Broth Microdilution for MIC

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

-

Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound. Start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.5 µg/mL).

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be included as a reference standard.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). An indicator dye like resazurin can be added to aid visualization.

Data Presentation

Results are presented as the MIC value for each tested organism.

| Microorganism | Type | Reference Drug MIC (µg/mL) | Test Compound MIC (µg/mL) |

| S. aureus | Gram-positive Bacteria | 1 | 32 |

| E. coli | Gram-negative Bacteria | 0.5 | 64 |

| C. albicans | Fungus (Yeast) | 2 | >128 |

Lower MIC values indicate greater antimicrobial potency.

Tier 3: Antioxidant Activity Screening

Scientific Rationale

Phenolic and methoxyphenyl structures are known to possess antioxidant properties by acting as free radical scavengers.[9] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the radical scavenging ability of compounds.[20][21][22] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[22] The ABTS assay is another common method that can be used to confirm the findings.[21][23]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a stock solution of the test compound and a standard antioxidant (e.g., Ascorbic acid) in methanol.

-

Assay Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to the wells.

-

Reaction Initiation: Add 100 µL of the DPPH solution to each well. The final volume is 200 µL. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

-

IC₅₀ Determination: Plot the % inhibition against the compound concentration to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Data Presentation

| Compound | Hypothetical IC₅₀ (µM) |

| This compound | 85 |

| Ascorbic Acid (Standard) | 28 |

Lower IC₅₀ values signify stronger antioxidant activity.

A Forward Look: Enzyme Inhibition Assays

Enzyme inhibition is a fundamental mechanism of action for a vast number of drugs.[24][25][26] Should the initial screening reveal potent biological activity, subsequent studies should focus on identifying a specific molecular target. For instance, if the compound shows strong anticancer activity, it could be screened against a panel of protein kinases, which are frequently dysregulated in cancer.[1][5] These assays are crucial for lead optimization and understanding the compound's mechanism of action at a molecular level.[25][26]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methoxyphenyl chalcone sensitizes aggressive epithelial cancer to cisplatin through apoptosis induction and cancer stem cell eradication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach | MDPI [mdpi.com]

- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 15. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sphinxsai.com [sphinxsai.com]

- 17. pnrjournal.com [pnrjournal.com]

- 18. mdpi.com [mdpi.com]

- 19. jchr.org [jchr.org]

- 20. researchgate.net [researchgate.net]

- 21. e3s-conferences.org [e3s-conferences.org]

- 22. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 23. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 24. blog.biobide.com [blog.biobide.com]

- 25. bellbrooklabs.com [bellbrooklabs.com]

- 26. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A-770041: A Technical Guide to Investigating the Potential Mechanism of Action of 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole

Abstract

5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole, hereafter designated A-770041, is a novel heterocyclic compound for which the mechanism of action remains uncharacterized. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate its potential pharmacological activities. Based on a detailed analysis of its core chemical structures—the Δ¹-pyrroline (3,4-dihydro-2H-pyrrole) ring and the 5-(4-methoxyphenyl) substituent—we hypothesize three primary avenues for investigation: Monoamine Oxidase (MAO) inhibition , neurotransmitter receptor modulation , and antagonism of nicotinic acetylcholine receptors (nAChRs) . This document outlines the scientific rationale for each hypothesis and provides detailed, field-proven experimental protocols to systematically test them.

Introduction and Structural Rationale

The compound A-770041 is a small molecule featuring two key pharmacophoric elements: a cyclic imine (Δ¹-pyrroline) and a methoxyphenyl group. While direct research on this specific molecule is not available in published literature[1][2], a robust investigative strategy can be built upon the well-documented activities of structurally analogous compounds.

-

The Δ¹-Pyrroline Core: The pyrroline ring is a privileged structure in medicinal chemistry, present in numerous bioactive natural products and synthetic compounds.[3] Its derivatives have been extensively studied for a range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[4][5][6][7] Critically, the pyrrole and pyrroline scaffolds are recognized inhibitors of monoamine oxidase (MAO), an enzyme central to the metabolism of neurotransmitters like serotonin and dopamine.[8][9][10][11]

-

The 5-(4-Methoxyphenyl) Substituent: The 4-methoxyphenyl group is a common feature in centrally active compounds. Its presence often confers affinity for various neurotransmitter systems. For instance, para-methoxyamphetamine (PMA) and para-methoxymethamphetamine (PMMA), which contain this moiety, are known to be potent serotonin-releasing agents and MAO-A inhibitors.[12][13] Furthermore, other compounds with this group have shown affinity for serotonin 5-HT1A and metabotropic glutamate receptors.[14][15]

This structural combination strongly suggests that A-770041 is a candidate for a centrally acting agent. This guide will therefore focus on validating its potential as a modulator of monoaminergic and cholinergic systems.

Primary Hypothesized Mechanism: Monoamine Oxidase (MAO) Inhibition

The most compelling initial hypothesis is that A-770041 functions as a MAO inhibitor. The structural similarity to known pyrrole- and pyrroline-based MAO inhibitors provides a strong foundation for this line of inquiry.[8][9][10][11] Inhibition of MAO leads to increased synaptic concentrations of monoamine neurotransmitters (serotonin, norepinephrine, dopamine), a mechanism central to the action of many antidepressants and neuroprotective agents.

Proposed Signaling Pathway: MAO-B Inhibition

We will initially focus on MAO-B, as selective inhibition of this isoform is a validated therapeutic strategy for neurodegenerative diseases like Parkinson's.

Caption: Hypothesized mechanism of A-770041 as a MAO-B inhibitor.

Experimental Validation: MAO-Glo™ Assay

This commercially available bioluminescent assay is a robust, high-throughput method for measuring MAO-A and MAO-B activity.

Principle: The assay uses a luminogenic MAO substrate. When oxidized by MAO, the substrate is converted into luciferin, which is then used by luciferase to generate light. The intensity of the light is directly proportional to MAO activity. An inhibitor will reduce the signal.

Protocol:

-

Reagent Preparation: Prepare recombinant human MAO-A and MAO-B enzymes, the respective luminogenic substrates, and Luciferin Detection Reagent per the manufacturer's protocol (e.g., Promega Corporation).

-

Compound Preparation: Prepare a 10 mM stock solution of A-770041 in DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 5 nM) in the assay buffer. Include known selective inhibitors as controls (Clorgyline for MAO-A, Selegiline for MAO-B).

-

Assay Plate Setup (384-well):

-

Add 5 µL of compound dilutions or controls to appropriate wells.

-

Add 10 µL of MAO-A or MAO-B enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-